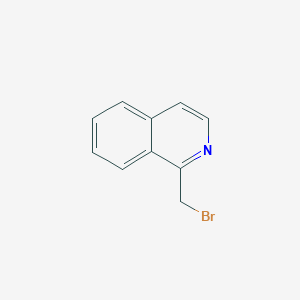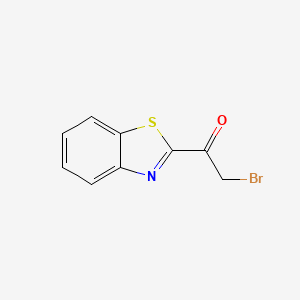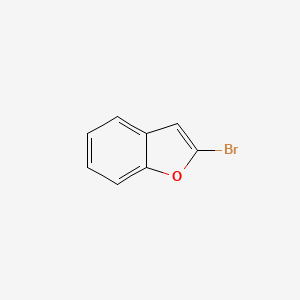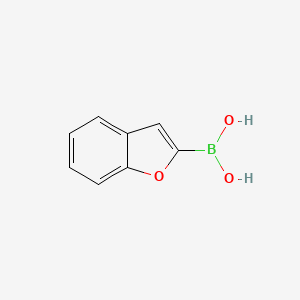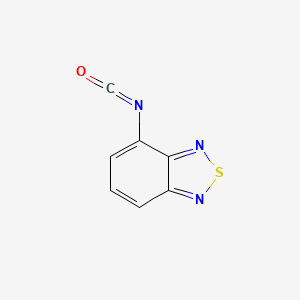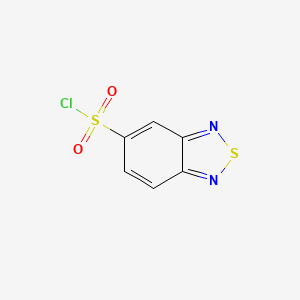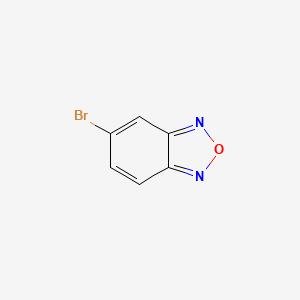
3-(2-(Benzoyloxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Benzoyloxy)phenyl)propanoic acid, also known as 3-BPA, is an organic compound with a wide range of uses in the scientific community. It is a derivative of benzoic acid and is found in many natural products, such as in the essential oils of some plants. 3-BPA is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
- Compounds similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, such as ibuprofen, have been used in the development of analgesics . These compounds work by inhibiting the cyclooxygenase enzyme system .
- The methods of application typically involve in vitro and in vivo testing . The specific procedures would depend on the nature of the research.
- The outcomes of such research could potentially lead to the development of more effective pain relief medications .
Pharmaceutical Research
Chemical Synthesis
- Propanoic acid, which is structurally similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, is commonly used as a food preservative . It helps prevent mold and bacterial growth, thereby extending the shelf life of food products .
- The methods of application typically involve adding the compound to food during the manufacturing process .
- The outcomes include increased shelf life and improved safety of food products .
- Propanoic acid is also used as a mold inhibitor in animal feeds . This could potentially be another application for “3-(2-(Benzoyloxy)phenyl)propanoic acid”.
- The methods of application typically involve adding the compound to animal feed to prevent mold growth .
- The outcomes include improved safety and quality of animal feeds .
- “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used in the fragrance industry . Similar compounds are often used in the creation of new fragrances .
- The methods of application would involve incorporating the compound into a fragrance formulation .
- The outcomes could include the creation of new and unique fragrances .
- Compounds similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid” have been used in the development of NSAIDs . These compounds work by inhibiting the cyclooxygenase enzyme system .
- The methods of application typically involve in vitro and in vivo testing . The specific procedures would depend on the nature of the research.
- The outcomes of such research could potentially lead to the development of more effective anti-inflammatory medications .
Food Industry
Agriculture
Fragrance Industry
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Similar to 3-phenyl propionic acid (hydrocinnamic acid), “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used in flavoring agents, food additives, and as a preservative .
- The methods of application typically involve adding the compound to food during the manufacturing process .
- The outcomes include improved taste and preservation of food products .
- “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used as an impurity reference material in the pharmaceutical industry .
- The methods of application would involve using the compound as a reference in quality control and drug testing .
- The outcomes could include improved accuracy and reliability of drug testing .
- Propanoic acid, which is structurally similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, is commonly used in the production of polymers .
- The methods of application typically involve incorporating the compound into a polymer formulation .
- The outcomes could include the creation of new and unique polymers with potential applications in various fields .
Flavoring Agents and Food Additives
Impurity Reference Materials
Polymers Production
Propiedades
IUPAC Name |
3-(2-benzoyloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLUNIRPOQOEJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369730 |
Source


|
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Benzoyloxy)phenyl)propanoic acid | |
CAS RN |
59725-59-6 |
Source


|
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

